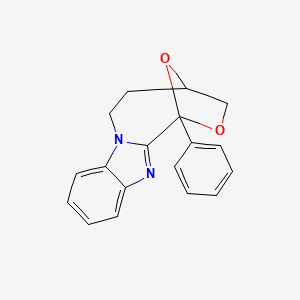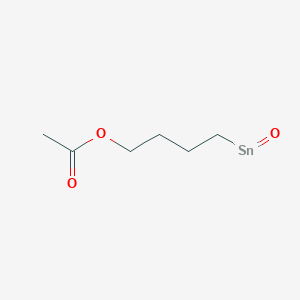
4-(Oxostannyl)butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxostannyl)butyl acetate is an organotin compound that features a tin atom bonded to a butyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis. The presence of the tin atom imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxostannyl)butyl acetate typically involves the reaction of butyl acetate with a tin-containing reagent. One common method is the reaction of butyl acetate with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the product. In a typical industrial setup, the reaction is carried out in a reactor equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxostannyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Tin oxides and butyl acetate derivatives.
Reduction: Lower oxidation state tin compounds and butyl alcohol.
Substitution: Various substituted butyl acetate derivatives.
Aplicaciones Científicas De Investigación
4-(Oxostannyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 4-(Oxostannyl)butyl acetate involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The acetate group can also participate in esterification and hydrolysis reactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin acetate: Similar structure but with three butyl groups attached to the tin atom.
Dibutyltin diacetate: Contains two acetate groups bonded to the tin atom.
Monobutyltin trichloride: Features one butyl group and three chloride atoms bonded to the tin atom.
Uniqueness
4-(Oxostannyl)butyl acetate is unique due to its specific combination of a butyl acetate moiety and a tin atom. This combination imparts distinct chemical properties, making it useful in applications where other organotin compounds may not be suitable.
Propiedades
Número CAS |
80685-38-7 |
|---|---|
Fórmula molecular |
C6H11O3Sn |
Peso molecular |
249.86 g/mol |
InChI |
InChI=1S/C6H11O2.O.Sn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;; |
Clave InChI |
NVHTYILSQJOGCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC[Sn]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


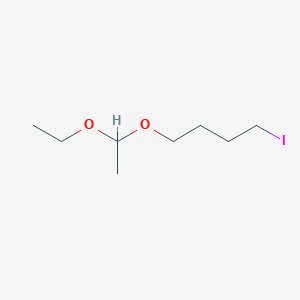
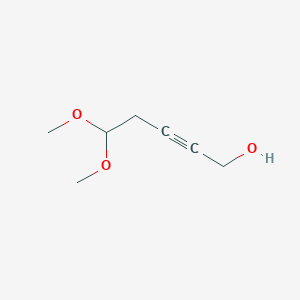

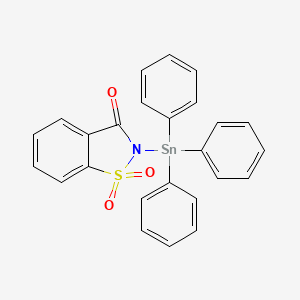
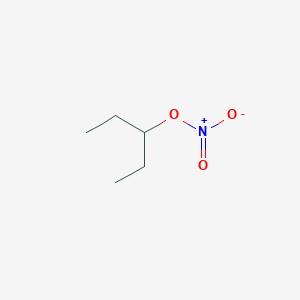

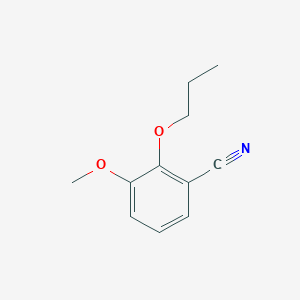

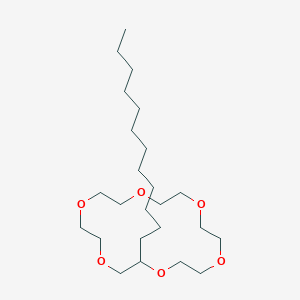
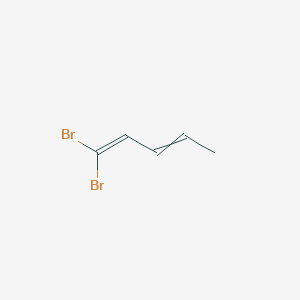
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
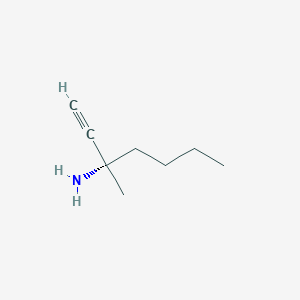
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
